Lesinurad Impurity 10 is a notable compound associated with the pharmaceutical agent lesinurad, which is primarily used in the treatment of hyperuricemia associated with gout. Lesinurad itself is a uricosuric agent that functions by inhibiting uric acid transporter 1 (URAT1) in the kidneys, thereby promoting the excretion of uric acid. The presence of impurities, such as Lesinurad Impurity 10, can significantly affect the efficacy and safety profile of pharmaceutical formulations.
Lesinurad Impurity 10 is derived from the synthesis processes involved in producing lesinurad. It is classified under pharmaceutical impurities, which are unintended substances that can arise during the synthesis or formulation of active pharmaceutical ingredients. Understanding and controlling these impurities is crucial for ensuring drug safety and efficacy.
The synthesis of lesinurad and its related impurities, including Lesinurad Impurity 10, typically involves several chemical reactions. One common method includes the use of intermediates that undergo various transformations such as bromination, hydrolysis, and acylation:
Lesinurad has a complex molecular structure characterized by its two atropisomers (R)-lesinurad and (S)-lesinurad. The structural formula includes a triazole ring and a cyclopropyl group, contributing to its pharmacological activity. The molecular formula for lesinurad is CHBrNOS, with a molecular weight of approximately 396.31 g/mol.
The presence of Lesinurad Impurity 10 can be identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide insights into its structural characteristics .
Lesinurad Impurity 10 may form through side reactions during the synthesis of lesinurad. These reactions can include:
Understanding these reactions is essential for optimizing synthetic routes to minimize impurity formation .
Lesinurad acts primarily as an inhibitor of URAT1, a transporter responsible for uric acid reabsorption in the kidneys. By inhibiting this transporter, lesinurad promotes increased excretion of uric acid through urine. The mechanism involves:
The pharmacological activity has been quantified using cell lines expressing URAT1, showing significant inhibition at concentrations relevant to therapeutic use .
Lesinurad is characterized by several important physical properties:
Chemical properties include its stability under various conditions; studies show that both atropisomers remain stable over time without significant racemization or degradation .
Lesinurad Impurity 10 primarily serves as a reference compound in analytical chemistry for quality control during lesinurad production. Its characterization helps ensure compliance with regulatory standards regarding pharmaceutical purity. Additionally, understanding its formation mechanisms aids in refining synthetic processes to produce cleaner pharmaceutical products.
Pharmaceutical impurities are unintended chemical components that arise during drug synthesis, manufacturing, or storage. They can significantly impact the safety, efficacy, and stability of Active Pharmaceutical Ingredients (APIs). Lesinurad Impurity 10 (CAS 1533519-94-6), also designated as "Chloro Impurity 10" or "Resinad Impurity G," is a structurally related by-product formed during the synthesis of lesinurad, a selective uric acid reabsorption inhibitor used for gout management [1] [8]. This impurity exemplifies process-related contaminants originating from reagent impurities or side reactions. Its chemical similarity to the parent drug (molecular formula C₁₇H₁₄BrN₃O₂S for both) complicates separation, posing challenges for quality control [1]. Regulatory bodies mandate strict identification and quantification of such impurities due to potential alterations in pharmacological behavior or toxicity profiles.
Impurity profiling adheres to globally harmonized guidelines established by the International Council for Harmonisation (ICH), World Health Organization (WHO), and pharmacopoeias (USP, EP). Key ICH guidelines include:
For Lesinurad Impurity 10, the European Medicines Agency (EMA) specifies an acceptance limit of 0.15% in the final API. Exceeding this threshold necessitates reprocessing or batch rejection [1]. Pharmacopoeial monographs outline validated analytical methods to ensure compliance, emphasizing the need for rigorous process validation and supplier qualification of raw materials (e.g., brominating agents) to mitigate impurity formation.
Table 1: Key Regulatory Thresholds for Organic Impurities
Regulatory Body | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
ICH Q3A (API) | 0.05% | 0.10% or 1.0 mg/day | 0.15% or 1.0 mg/day |
EMA (Lesinurad) | - | - | 0.15% (Impurity 10) |
This impurity holds dual significance:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4